3,4-Dimethoxy-6-nitrobenzylcarbamate
Description
Historical Development and Classification
The development of 3,4-Dimethoxy-6-nitrobenzylcarbamate emerged from the broader historical evolution of nitrobenzyl-based protecting groups, which were first conceptualized through the pioneering work of Norrish in 1935. Norrish elucidated the fundamental photochemical mechanism underlying nitrobenzyl compounds, describing how incident photons break the nitrogen-oxygen pi-bond in the nitro group, creating diradical excited states that subsequently undergo intramolecular rearrangements. This mechanistic understanding laid the foundation for the systematic development of nitrobenzyl protecting groups as controllable photolabile systems.
The classification of 3,4-Dimethoxy-6-nitrobenzylcarbamate places it within the carbamate subfamily of nitrobenzyl protecting groups, distinguished by the presence of the carbamate functional group that serves as the protecting moiety. This classification system organizes photolabile protecting groups based on both their chromophore structure and the nature of the protected functional group. Research has demonstrated that carbamate-based nitrobenzyl protecting groups exhibit unique advantages in biological systems, particularly in their ability to protect amine functionalities while maintaining biocompatibility. The historical development of these compounds was driven by the need for protecting groups that could be removed under mild conditions without generating toxic byproducts.
The evolution of nitrobenzyl carbamate chemistry has been significantly influenced by advances in understanding the relationship between molecular structure and photochemical properties. Studies of related nitroveratryloxycarbonyl protecting groups have revealed that the positioning and nature of substituents on the benzyl ring dramatically affect both the absorption characteristics and the quantum efficiency of photolysis. This understanding has guided the design of compounds like 3,4-Dimethoxy-6-nitrobenzylcarbamate, where the specific substitution pattern is intended to optimize photochemical performance for particular applications.
Structural Characterization and Nomenclature
The structural characterization of 3,4-Dimethoxy-6-nitrobenzylcarbamate reveals a complex molecular architecture that integrates multiple functional elements to achieve its protective and photolabile properties. The compound features a benzyl core with methoxy substituents at the 3 and 4 positions, creating an electron-rich aromatic system that influences both the electronic properties and the photochemical behavior of the molecule. The positioning of these methoxy groups is critical for modulating the electron density distribution within the aromatic ring, which directly affects the photolysis mechanism and efficiency.
The nomenclature of 3,4-Dimethoxy-6-nitrobenzylcarbamate follows systematic chemical naming conventions that specify the positions and nature of all substituents. The "3,4-dimethoxy" designation indicates the presence of methoxy groups at the meta and para positions relative to the benzylic carbon, while the "6-nitro" specification places the nitro group at the position ortho to one methoxy group and meta to the other. This substitution pattern creates a unique electronic environment that distinguishes this compound from related systems such as 4-nitrobenzyl 3,4-dimethoxybenzylcarbamate, which has the molecular formula Carbon 17 Hydrogen 18 Nitrogen 2 Oxygen 6 and molecular weight 346.3 grams per mole.
The carbamate functional group in 3,4-Dimethoxy-6-nitrobenzylcarbamate serves as both the protecting moiety and the site of photochemical cleavage. This group is characterized by the presence of a carbonyl carbon bonded to both an oxygen atom (which connects to the benzyl system) and a nitrogen atom that bears the protected functionality. The stability of this carbamate linkage under normal conditions, combined with its susceptibility to photochemical cleavage, makes it an ideal protecting group for applications requiring temporal control over deprotection.
| Structural Feature | Position | Electronic Effect | Photochemical Impact |
|---|---|---|---|
| Methoxy Group | Position 3 | Electron Donating | Increases electron density |
| Methoxy Group | Position 4 | Electron Donating | Enhances photolability |
| Nitro Group | Position 6 | Electron Withdrawing | Provides photolabile chromophore |
| Carbamate Group | Benzylic | Mixed Electronic Effects | Primary cleavage site |
Significance in Photochemical Protection Chemistry
The significance of 3,4-Dimethoxy-6-nitrobenzylcarbamate in photochemical protection chemistry stems from its ability to provide precise temporal and spatial control over chemical reactions and biological processes. Photolabile protecting groups like this compound have revolutionized synthetic chemistry by enabling researchers to mask reactive functionalities and then selectively unmask them using light as a trigger. This level of control is particularly valuable in complex synthetic sequences where traditional chemical deprotection methods might interfere with other sensitive functional groups or reaction conditions.
Research into the photochemical mechanisms of nitrobenzyl protecting groups has revealed that these systems operate through well-defined pathways involving excited state formation, intramolecular hydrogen abstraction, and subsequent molecular rearrangement. Studies using femtosecond transient absorption spectroscopy have shown that the photolysis of nitroveratryloxycarbonyl protecting groups proceeds through singlet manifold pathways, with complete uncaging accomplished within 32 microseconds. This rapid photolysis kinetics makes compounds like 3,4-Dimethoxy-6-nitrobenzylcarbamate particularly valuable for applications requiring fast temporal resolution.
The photochemical efficiency of 3,4-Dimethoxy-6-nitrobenzylcarbamate is influenced by the specific electronic properties imparted by its substitution pattern. The presence of methoxy groups at the 3 and 4 positions increases the electron density of the aromatic ring, which can enhance the photolabile character of the nitro group while also potentially affecting the absorption wavelength of the chromophore. Comparative studies of related nitrobenzyl systems have demonstrated that electron-donating substituents generally improve the quantum yield of photolysis while also enabling the use of longer wavelength light for activation.
The applications of 3,4-Dimethoxy-6-nitrobenzylcarbamate in photochemical protection chemistry extend beyond simple synthetic applications to include sophisticated biological studies. These compounds have been successfully employed in the preparation of caged biomolecules, where the biological activity of proteins, nucleotides, or other bioactive compounds is temporarily suppressed and then restored through photolysis. Research has shown that nitrobenzyl carbamate protecting groups can be used to control the activity of neurotransmitters and other biological signaling molecules with high precision.
Position Within the Nitrobenzyl Protecting Group Family
3,4-Dimethoxy-6-nitrobenzylcarbamate occupies a specialized position within the extensive family of nitrobenzyl protecting groups, which encompasses a diverse array of compounds designed for specific applications and conditions. The nitrobenzyl protecting group family is characterized by the presence of a nitroaromatic chromophore that undergoes photochemical transformation upon irradiation, leading to cleavage of the protecting group and release of the protected functionality. Within this family, compounds are differentiated by their substitution patterns, the nature of the protected group, and their specific photochemical properties.
The relationship between 3,4-Dimethoxy-6-nitrobenzylcarbamate and other members of the nitrobenzyl family can be understood through systematic comparison of their structural features and photochemical behaviors. For example, 3,4-dimethoxynitrobenzene, which has the molecular formula Carbon 8 Hydrogen 9 Nitrogen Oxygen 4 and CAS number 709-09-1, represents a simpler structural analog that lacks the carbamate functionality but shares the dimethoxybenzene core. Similarly, 3,4-dimethoxybenzylamine, with molecular formula Carbon 9 Hydrogen 13 Nitrogen Oxygen 2 and CAS number 5763-61-1, provides insight into the properties of the dimethoxybenzyl system in the absence of the nitro group.
The positioning of 3,4-Dimethoxy-6-nitrobenzylcarbamate within the nitrobenzyl family is also defined by its relationship to well-established protecting groups such as the nitroveratryloxycarbonyl system. Research has demonstrated that compounds in this family, including those with 4,5-dimethoxy-2-nitrobenzyl structures, serve as highly effective photolabile protecting groups with applications ranging from solid-phase synthesis to the preparation of photolabile polymers. The 6-nitroveratryl chloroformate system, with molecular formula Carbon 10 Hydrogen 10 Chlorine Nitrogen Oxygen 6, exemplifies how structural modifications within this family can be used to create reagents for introducing photolabile protecting groups.
| Compound Type | Substitution Pattern | Primary Application | Photolysis Wavelength |
|---|---|---|---|
| 3,4-Dimethoxy-6-nitrobenzylcarbamate | 3,4-dimethoxy, 6-nitro | Carbamate protection | 300-355 nm |
| Nitroveratryloxycarbonyl | 4,5-dimethoxy, 2-nitro | General protection | 300-320 nm |
| 4-Nitrobenzyl carbamate | 4-nitro | Simple carbamate protection | 280-320 nm |
| 6-Nitroveratryl derivatives | 4,5-dimethoxy, 6-nitro | Nucleotide synthesis | 300-365 nm |
The unique characteristics of 3,4-Dimethoxy-6-nitrobenzylcarbamate within the nitrobenzyl family stem from its specific electronic structure and the resulting photochemical properties. The compound represents an important bridge between simpler nitrobenzyl systems and more complex multi-functional protecting groups, offering researchers a tool that combines reliable photochemical behavior with the versatility needed for sophisticated synthetic applications. Understanding its position within this family provides crucial context for selecting appropriate protecting group strategies and optimizing photochemical deprotection conditions for specific research applications.
Properties
Molecular Formula |
C10H12N2O6 |
|---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl carbamate |
InChI |
InChI=1S/C10H12N2O6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3,(H2,11,13) |
InChI Key |
AWOKSNNHYRGYIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=O)N)[N+](=O)[O-])OC |
Synonyms |
3,4-dimethoxy-6-nitrobenzylcarbamate 3,4-DMNBC |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Inhibition of Kinases
One of the primary applications of 3,4-Dimethoxy-6-nitrobenzylcarbamate is its ability to selectively inhibit glycogen synthase kinase 3 (GSK3). GSK3 is implicated in several diseases, including neurodegenerative disorders and various cancers. The compound has shown promise in treating conditions such as Fragile X syndrome, attention deficit hyperactivity disorder (ADHD), and acute myeloid leukemia (AML) due to its selective inhibition properties .
Cholinesterase Inhibition
Research indicates that carbamate derivatives, including 3,4-Dimethoxy-6-nitrobenzylcarbamate, exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This property is particularly relevant for the treatment of Alzheimer's disease (AD), where enhancing cholinergic transmission is beneficial. The compound has been found to be more potent than some existing treatments like rivastigmine, making it a candidate for further development in AD therapies .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to 3,4-Dimethoxy-6-nitrobenzylcarbamate. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains. The presence of the nitro group enhances the biological activity, making these compounds suitable for further exploration as antimicrobial agents .
Photolabile Protecting Groups
The compound is also utilized as a photoremovable protecting group in organic synthesis. When conjugated with carboxylic acids, it can be activated by light to release the protected acid, facilitating controlled release in biological systems. This application is particularly useful in drug delivery systems where precise timing of drug release is necessary .
Research and Development
Case Studies and Experimental Findings
Several case studies have documented the efficacy of 3,4-Dimethoxy-6-nitrobenzylcarbamate in various experimental settings:
- Neuropharmacology Studies : Investigations into its effects on neurotransmitter levels have shown that it can enhance acetylcholine levels in the brain, suggesting potential use in cognitive enhancement therapies .
- Toxicological Assessments : Toxicity studies indicate that the compound exhibits low cytotoxicity towards liver and neuronal cells, supporting its safety profile for therapeutic applications .
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for 3,4-Dimethoxy-6-nitrobenzylcarbamate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nitrobenzyl chloride intermediates (e.g., 3,4-Difluoro-5-nitrobenzyl chloride analogs) as precursors. Key steps include:
- Nitrobenzylation : Reacting nitro-substituted benzyl halides with carbamate-forming agents (e.g., potassium cyanate or urea derivatives).
- Solvent Systems : Dimethylformamide (DMF) or acetonitrile (ACN) with bases like Cs₂CO₃ to deprotonate intermediates .
- Temperature : Reactions often proceed at 100–155°C to activate aromatic electrophilic substitution .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the carbamate .
Q. How can researchers validate the purity and structural integrity of synthesized 3,4-Dimethoxy-6-nitrobenzylcarbamate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm methoxy, nitro, and carbamate functional groups. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- Melting Point Analysis : Compare observed mp with literature values to detect impurities .
Advanced Research Questions
Q. What mechanistic insights explain the stability of 3,4-Dimethoxy-6-nitrobenzylcarbamate under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Studies : Conduct kinetic assays in buffered solutions (pH 2–12) to monitor carbamate hydrolysis via HPLC or UV-Vis. Nitro groups enhance electron withdrawal, stabilizing the carbamate bond in acidic conditions but accelerating hydrolysis in alkaline media .
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >200°C in inert atmospheres) .
Q. How does 3,4-Dimethoxy-6-nitrobenzylcarbamate interact with biological enzymes, and what experimental models are suitable for studying these interactions?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure carbamate-mediated inhibition of esterases or proteases .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to resolve binding modes .
- Computational Modeling : Employ density functional theory (DFT) to predict electronic interactions between nitro groups and enzyme active sites .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or HRMS adducts)?
Methodological Answer:
- Deuterium Exchange : Identify exchangeable protons (e.g., NH in carbamate) using D₂O to simplify splitting patterns .
- Ionization Source Optimization : Adjust HRMS parameters (e.g., ESI vs. APCI) to minimize adduct formation .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
Methodological Design & Validation
Q. How should researchers design degradation studies to assess environmental or metabolic breakdown of 3,4-Dimethoxy-6-nitrobenzylcarbamate?
Methodological Answer:
- Forced Degradation : Expose the compound to UV light, H₂O₂, or liver microsomes to simulate photolytic, oxidative, and metabolic pathways .
- LC-MS/MS : Quantify degradation products (e.g., 3,4-dimethoxy-6-nitrobenzyl alcohol) using multiple reaction monitoring (MRM) .
- Statistical Models : Apply multivariate analysis to correlate degradation rates with environmental variables (e.g., temperature, O₂ levels) .
Q. What quality control criteria ensure reproducibility in multi-step syntheses of 3,4-Dimethoxy-6-nitrobenzylcarbamate?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
